molecular formula C4H7N3O8 B8287020 2,2,2-Trinitroethyl 2-hydroxyethyl ether

2,2,2-Trinitroethyl 2-hydroxyethyl ether

Cat. No. B8287020
M. Wt: 225.11 g/mol
InChI Key: LUPOWWMUPYADCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USH0000644

Procedure details

The iodomethyl 2-(trimethylsilyloxy)ethyl ether solution prepared in example 2 was kept in a dry ice-acetone bath and a dry solution of nitroform (76 g; 0.5 moles) in 375 ml of methylene chloride was added over 20 minutes through an addition funnel. [See Example 5 for the preparation of the nitroform solution]. After the addition of the nitroform-methylene chloride solution was complete, dry dimethylformamide (100 ml) was added and after five minutes the reaction solution was removed from the dry ice-acetone bath and allowed to warm to near 0° C. (takes about 45 minutes). The solution was then cooled in an ice bath for 15 minutes before it was poured into 600 ml of ice water. The lower organic layer was separated after which the aqueous phase was extracted with 3×25 ml of methylene chloride. The combined organic extracts were dried over sodium sulfate and then allowed to stand in a hood in a current of air to remove volatiles. The residue (approximately 150 g but depends on the amount of dimethylformamide lost) contains mainly 2,2,2-trinitroethyl 2-hydroxyethyl ether1 and dimethylformamide along with much smaller amounts of two byproducts2 (A and B). The crude ether was added to 46 ml of concentrated hydrochloric acid and the mixture was stirred well at 60°-65° C. for 1 hour. After cooling to room temperature, 30 ml of methylene chloride was added and the organic layer was separated and washed with 3×30 ml of water. The combined water extracts (90 ml) were back extracted with methylene chloride (30 ml) and the combined organic extracts were dried over sodium sulfate.
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitroform methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH2:4][CH2:5][O:6][CH2:7]I.[CH:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13].C([N+]([O-])=O)([N+]([O-])=O)[N+]([O-])=O.C(Cl)Cl.CN(C)C=O>C(Cl)Cl>[OH:3][CH2:4][CH2:5][O:6][CH2:7][C:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13] |f:2.3|

Inputs

Step One
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCCOCI)(C)C
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
375 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
nitroform methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-].C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred well at 60°-65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed from the dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath for 15 minutes before it
Duration
15 min
ADDITION
Type
ADDITION
Details
was poured into 600 ml of ice water
CUSTOM
Type
CUSTOM
Details
The lower organic layer was separated after which the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×25 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to remove volatiles
ADDITION
Type
ADDITION
Details
The crude ether was added to 46 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
30 ml of methylene chloride was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 3×30 ml of water
EXTRACTION
Type
EXTRACTION
Details
were back extracted with methylene chloride (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.